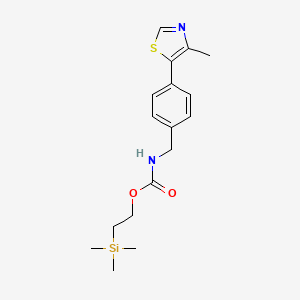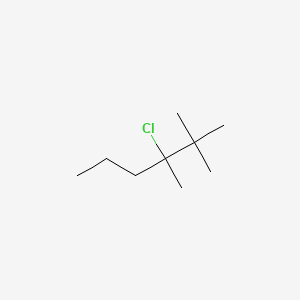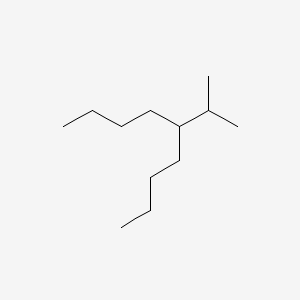
Nonane, 5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 5-(1-methylethyl)- is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . It is a branched alkane, which is a type of hydrocarbon consisting of carbon and hydrogen atoms arranged in a specific structure. This compound is also known by its IUPAC name, 5-(1-methylethyl)nonane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 5-(1-methylethyl)- typically involves the alkylation of nonane with isopropyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of nonane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Hydroformylation: This method involves the hydroformylation of octene to produce nonanal, followed by reduction and subsequent alkylation with isopropyl groups.
Industrial Production Methods
Industrial production of Nonane, 5-(1-methylethyl)- often involves large-scale alkylation processes using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nonane, 5-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons. Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl₂) in the presence of ultraviolet light can produce chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Chlorine gas (Cl₂) with ultraviolet light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Chlorinated derivatives
Applications De Recherche Scientifique
Nonane, 5-(1-methylethyl)- has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.
Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of Nonane, 5-(1-methylethyl)- primarily involves its interactions with other molecules through hydrophobic interactions. Its molecular structure allows it to interact with lipid membranes, making it useful in studies related to membrane dynamics and permeability. The compound does not have specific molecular targets but exerts its effects through physical interactions with other hydrophobic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.
Isopropyl Nonane: A similar branched alkane with an isopropyl group attached to the nonane chain.
Decane: A straight-chain alkane with the molecular formula C₁₀H₂₂.
Uniqueness
Nonane, 5-(1-methylethyl)- is unique due to its specific branching structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the isopropyl group affects its boiling point, solubility, and reactivity, making it distinct from other similar alkanes.
Propriétés
Numéro CAS |
62184-72-9 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
5-propan-2-ylnonane |
InChI |
InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
ALZCRHWYCQKCQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


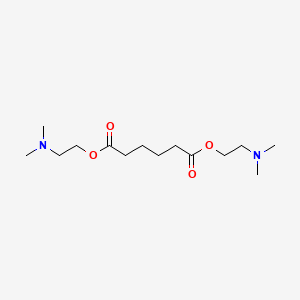
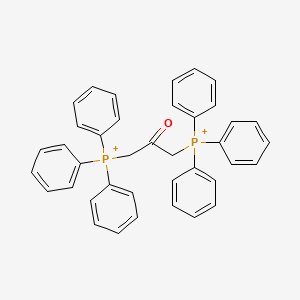
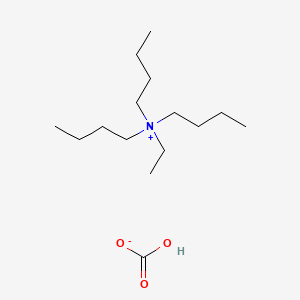
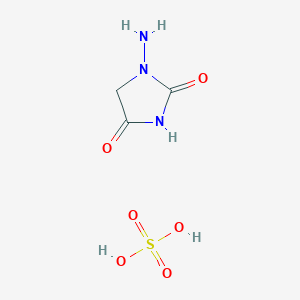




![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
